molecular formula C17H11N3OS2 B2400520 (E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1164478-98-1

(E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2400520
CAS RN: 1164478-98-1
M. Wt: 337.42
InChI Key: MKLLKOGBIGZVID-BQYQJAHWSA-N
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Description

(E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide, commonly known as CTAA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTAA belongs to the class of thiazole-containing compounds, which have been reported to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties.

Scientific Research Applications

Photovoltaic Applications

(E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide and its structural variants have been utilized in the development of novel organic sensitizers for solar cells. These compounds, when anchored onto TiO2 films, demonstrate high photon-to-current conversion efficiencies due to their strong conjugation across the thiophene-cyanoacrylic groups. Their photovoltaic properties and light-harvesting capabilities have been extensively studied and compared with similar sensitizers, indicating their potential in improving solar energy conversion efficiencies (Kim et al., 2006).

Optical and Electronic Applications

The derivatives of (E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide have been synthesized and studied for their potential in optical and electronic applications. These compounds exhibit unique properties like positive and negative solvatochromism, viscosity-sensitive emission intensity enhancement, and high first-order hyperpolarizability, making them promising candidates for organic NLOphores. Their solvatochromism, polarity, and bond order alternation characteristics have been thoroughly investigated, highlighting their suitability in developing new materials for nonlinear optical limiting, protecting human eyes, optical sensors, and stabilizing light sources in optical communications (Patil et al., 2018).

Anticancer Research

Compounds structurally similar to (E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. Studies show promising cytotoxicity, specifically against certain cell lines, and induce cell cycle effects leading to apoptotic cell death. The binding efficiency of these compounds with tubulin has also been explored through molecular docking studies, suggesting their potential as potent anticancer agents (Kamal et al., 2014).

Antimicrobial Applications

Derivatives based on the core structure of (E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide have been synthesized and screened for their antibacterial and antifungal activities. These novel dye systems and their precursors have shown significant antimicrobial activity against most tested organisms, with some compounds exhibiting higher efficiency than selected standards. This indicates their potential use in dyeing and/or textile finishing with added antimicrobial properties (Shams et al., 2011).

properties

IUPAC Name

(E)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3OS2/c18-10-12-3-5-13(6-4-12)15-11-23-17(19-15)20-16(21)8-7-14-2-1-9-22-14/h1-9,11H,(H,19,20,21)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLLKOGBIGZVID-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

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